molecular formula C16H16ClNO3 B14129331 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide

Katalognummer: B14129331
Molekulargewicht: 305.75 g/mol
InChI-Schlüssel: QBYLAWPLULPCIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, a chloro-substituted phenyl ring, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxyaniline with benzyl bromide in the presence of a base to form the benzyloxy intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

Molekularformel

C16H16ClNO3

Molekulargewicht

305.75 g/mol

IUPAC-Name

N-(2-chloro-5-methoxyphenyl)-2-phenylmethoxyacetamide

InChI

InChI=1S/C16H16ClNO3/c1-20-13-7-8-14(17)15(9-13)18-16(19)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19)

InChI-Schlüssel

QBYLAWPLULPCIB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)COCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.